Cas no 2225178-22-1 (2-(4-Tetrahydropyranyl)phenylboronic acid)

2-(4-Tetrahydropyranyl)phenylboronic acid is a boronic acid derivative featuring a tetrahydropyranyl-protected phenyl group. This compound is particularly useful in Suzuki-Miyaura cross-coupling reactions, where its stability and reactivity make it a valuable intermediate for constructing biaryl systems. The tetrahydropyranyl (THP) group enhances solubility in organic solvents and provides steric protection, improving handling and storage stability. Its compatibility with a range of reaction conditions allows for versatile applications in pharmaceutical and agrochemical synthesis. The boronic acid moiety ensures efficient transmetalation, while the THP group can be selectively deprotected under mild acidic conditions, offering flexibility in multi-step synthetic routes.
2-(4-Tetrahydropyranyl)phenylboronic acid structure
2225178-22-1 structure
Product Name:2-(4-Tetrahydropyranyl)phenylboronic acid
CAS No:2225178-22-1
MF:C11H15BO3
MW:206.05
CID:5143492
PubChem ID:124707404
Update Time:2025-06-30

2-(4-Tetrahydropyranyl)phenylboronic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Tetrahydropyranyl)phenylboronic acid
    • AKOS037654279
    • KS-9341
    • [2-(oxan-4-yl)phenyl]boronic acid
    • (2-(Tetrahydro-2H-pyran-4-yl)phenyl)boronic acid
    • 2225178-22-1
    • 2-(Tetrahydro-2H-pyran-4-yl)phenylboronic acid
    • Inchi: 1S/C11H15BO3/c13-12(14)11-4-2-1-3-10(11)9-5-7-15-8-6-9/h1-4,9,13-14H,5-8H2
    • InChI Key: ZMCFFSZOKFPGDL-UHFFFAOYSA-N
    • SMILES: C1(B(O)O)=CC=CC=C1C1CCOCC1

Computed Properties

  • Exact Mass: 206.1114245g/mol
  • Monoisotopic Mass: 206.1114245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7Ų

2-(4-Tetrahydropyranyl)phenylboronic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T904611-10mg
2-(4-Tetrahydropyranyl)phenylboronic acid
2225178-22-1 95%
10mg
¥2,059.20 2022-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T904611-25mg
2-(4-Tetrahydropyranyl)phenylboronic acid
2225178-22-1 95%
25mg
¥4,309.20 2022-08-31

Additional information on 2-(4-Tetrahydropyranyl)phenylboronic acid

2-(4-Tetrahydropyranyl)phenylboronic Acid: An Overview of Its Properties, Applications, and Recent Research

2-(4-Tetrahydropyranyl)phenylboronic acid (CAS No. 2225178-22-1) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This boronic acid derivative is characterized by its unique structural features, which include a tetrahydropyranyl (THP) protecting group and a phenylboronic acid moiety. These features make it an attractive building block for various chemical transformations and applications.

The THP protecting group in 2-(4-Tetrahydropyranyl)phenylboronic acid is particularly useful for protecting hydroxyl groups during synthetic sequences. This group can be easily introduced and removed under mild conditions, making it a valuable tool in the synthesis of complex molecules. The phenylboronic acid moiety, on the other hand, provides reactivity for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biologically active compounds and functional materials.

Recent research has highlighted the potential of 2-(4-Tetrahydropyranyl)phenylboronic acid in various applications. For instance, a study published in the Journal of Organic Chemistry demonstrated the use of this compound in the synthesis of novel antiviral agents. The researchers utilized the THP-protected boronic acid to construct complex scaffolds that exhibited potent antiviral activity against several RNA viruses. The ease of functionalization and the stability of the THP group were crucial factors in the success of this synthetic strategy.

In another study, published in Organic Letters, scientists explored the application of 2-(4-Tetrahydropyranyl)phenylboronic acid in the development of fluorescent probes for biological imaging. The phenylboronic acid moiety was used to introduce boronate ester linkages, which are known to exhibit high selectivity for diols such as those found in cell surfaces. The resulting probes showed excellent fluorescence properties and were successfully used to visualize specific cellular targets with high resolution.

The versatility of 2-(4-Tetrahydropyranyl)phenylboronic acid extends beyond organic synthesis and biological applications. In materials science, this compound has been investigated for its potential in the fabrication of advanced materials. A recent study in Advanced Materials reported the use of this boronic acid derivative in the synthesis of metal-organic frameworks (MOFs). The researchers found that the THP-protected boronic acid could be incorporated into MOF structures, leading to materials with enhanced stability and tunable properties. These MOFs showed promise as catalysts for various chemical reactions and as adsorbents for gas separation.

The physical properties of 2-(4-Tetrahydropyranyl)phenylboronic acid are also noteworthy. It is a white crystalline solid with a melting point ranging from 105 to 107°C. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethylformamide (DMF), but it is insoluble in water due to the presence of the THP protecting group. These solubility characteristics make it suitable for a wide range of synthetic protocols.

In terms of safety and handling, 2-(4-Tetrahydropyranyl)phenylboronic acid should be stored under dry conditions to prevent hydrolysis of the boronic acid moiety. It is recommended to handle this compound with care, using appropriate personal protective equipment (PPE) such as gloves and safety goggles. While it is not classified as a hazardous material, proper storage and handling practices should be followed to ensure safety.

The commercial availability of 2-(4-Tetrahydropyranyl)phenylboronic acid has also increased over recent years, making it more accessible to researchers and industrial chemists. Several chemical suppliers now offer this compound with high purity grades, ensuring consistent quality for various applications.

In conclusion, 2-(4-Tetrahydropyranyl)phenylboronic acid (CAS No. 2225178-22-1) is a multifaceted compound with significant potential in organic synthesis, medicinal chemistry, biological imaging, and materials science. Its unique combination of a THP protecting group and a phenylboronic acid moiety makes it an invaluable tool for researchers seeking to develop novel compounds and materials with advanced properties. As research continues to advance, it is likely that new applications for this versatile compound will be discovered, further expanding its utility in various scientific fields.

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